

synthesis and characterization of 1-Bromo-2-fluoro-3-iodobenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Bromo-2-fluoro-3-iodobenzene**

Cat. No.: **B1342649**

[Get Quote](#)

An In-depth Technical Guide on the Synthesis and Characterization of **1-Bromo-2-fluoro-3-iodobenzene**

This guide provides a comprehensive overview of the synthesis and characterization of **1-Bromo-2-fluoro-3-iodobenzene**, a halogenated aromatic compound of interest to researchers and professionals in drug development and organic synthesis. The document details a multi-step synthetic pathway and outlines standard characterization protocols.


Physicochemical Properties

The key physical and chemical properties of **1-Bromo-2-fluoro-3-iodobenzene** are summarized below.

Property	Value	Source
CAS Number	958458-89-4	[1]
Molecular Formula	C ₆ H ₃ BrFI	[1]
Molecular Weight	300.89 g/mol	[1]
IUPAC Name	1-bromo-2-fluoro-3-iodobenzene	[1]
Physical Form	Solid, Semi-solid, or liquid	
Storage	Keep in a dark place, sealed in dry, room temperature conditions.	

Synthesis Pathway

The synthesis of **1-Bromo-2-fluoro-3-iodobenzene** can be achieved through a three-step process starting from 1-fluoro-2-amino-3-nitrobenzene. This pathway involves diazotization, bromination, a reduction reaction, and a final diazotization iodination step.[\[2\]](#)

[Click to download full resolution via product page](#)

Caption: Synthetic route for **1-Bromo-2-fluoro-3-iodobenzene**.

Experimental Protocols

The following protocols are based on the synthetic route described in patent CN108002976B.

[2]

Step 1: Synthesis of 1-fluoro-2-bromo-3-nitrobenzene

This step involves a diazotization bromination reaction of 1-fluoro-2-amino-3-nitrobenzene.

- Reaction Setup: In a suitable reaction vessel, mix 1-fluoro-2-amino-3-nitrobenzene with concentrated hydrobromic acid. The molar ratio of the aniline starting material to HBr should

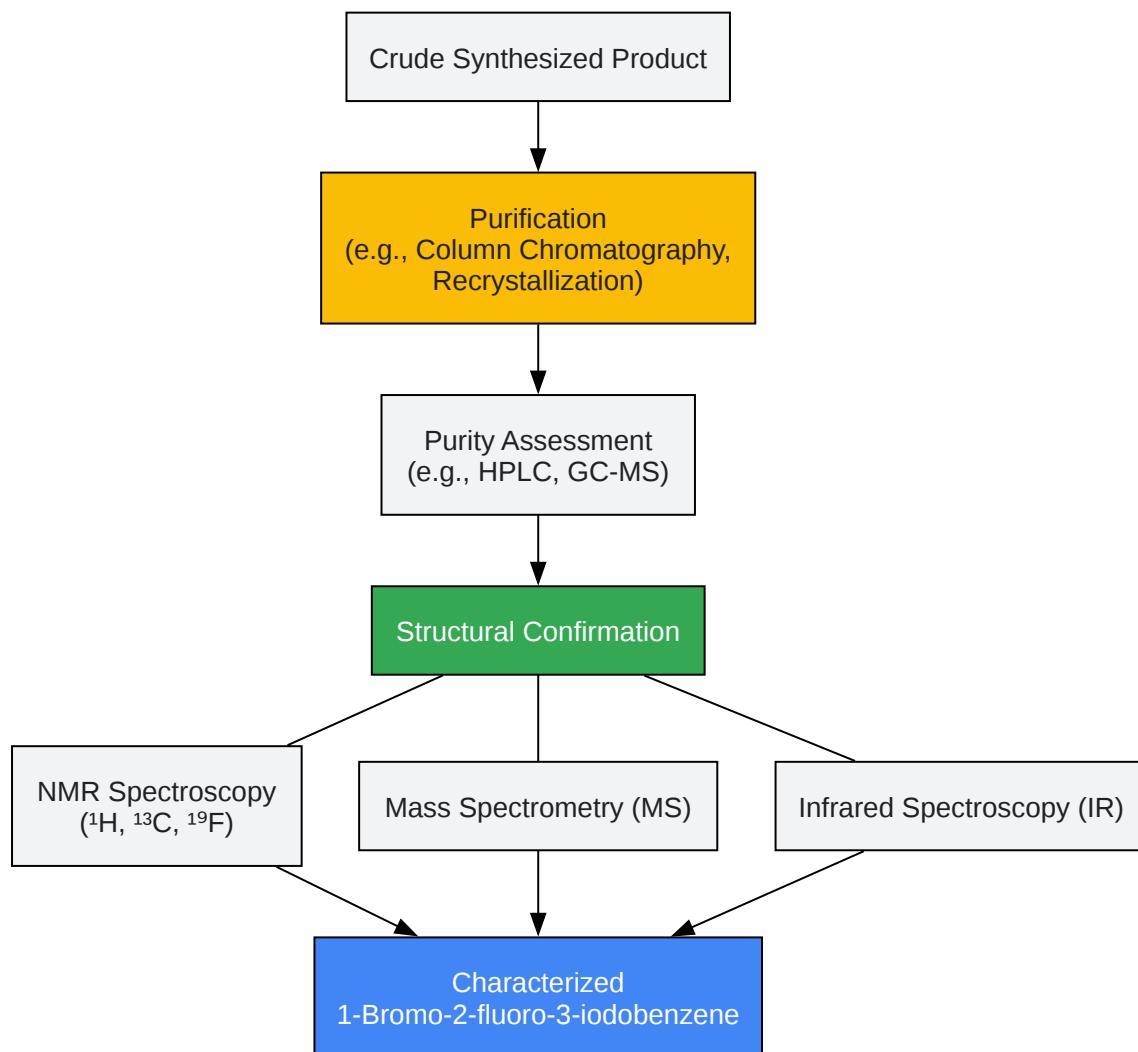
be between 1:1 and 1:10.

- Catalyst Addition: Add cuprous bromide (CuBr) as a catalyst. The molar ratio of the aniline to CuBr should be between 1:0.1 and 1:1.0.
- Diazotization: At room temperature, add nitrous acid or a nitrite salt (e.g., sodium nitrite). The molar ratio of the aniline to the nitrite source should be between 1:0.8 and 1:2.0.
- Reaction: Allow the reaction to proceed at room temperature to yield 1-fluoro-2-bromo-3-nitrobenzene.

Step 2: Synthesis of 1-fluoro-2-bromo-3-aminobenzene

This step involves the reduction of the nitro group to an amine.

- Reaction Setup: In a reaction vessel, combine 1-fluoro-2-bromo-3-nitrobenzene with a catalyst. The mass ratio of the nitro compound to the catalyst should be 1:(0.01-0.5).
- Hydrogenation: Introduce hydrogen gas into the vessel. Maintain the hydrogen pressure between 0.1 and 10 MPa.
- Reaction: The reaction proceeds at room temperature to produce 1-fluoro-2-bromo-3-aminobenzene.


Step 3: Synthesis of 1-Bromo-2-fluoro-3-iodobenzene

The final product is obtained through a diazotization iodination reaction.

- Diazotization: In a solvent and under acidic conditions, react 1-fluoro-2-bromo-3-aminobenzene with sodium nitrite at room temperature. The molar ratio of the amine to sodium nitrite should be between 1:0.8 and 1:1.3.
- Iodination: After the diazotization is complete, add hydrogen iodide or an iodide salt (e.g., potassium iodide) to the reaction mixture at room temperature. The molar ratio of the iodide source to the starting amine should be between 0.8:1 and 1.4:1.
- Product Formation: The reaction yields the final product, **1-Bromo-2-fluoro-3-iodobenzene**.

Characterization

Following synthesis, the product must be purified and its structure confirmed through various analytical techniques.

[Click to download full resolution via product page](#)

Caption: General workflow for the characterization of the final product.

While specific experimental spectral data for **1-Bromo-2-fluoro-3-iodobenzene** is not widely published, the following standard techniques are essential for its characterization:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR would be used to determine the number and environment of protons on the aromatic ring. ^{13}C NMR would identify the carbon skeleton, and ^{19}F NMR would confirm the presence and environment of the fluorine atom.
- Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which helps confirm the structure. The expected exact mass is 299.84469 Da.[\[1\]](#)
- Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups and the substitution pattern on the benzene ring.

Safety Information

1-Bromo-2-fluoro-3-iodobenzene is associated with several hazard statements. Appropriate personal protective equipment (PPE) and handling procedures should be used at all times.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Bromo-2-fluoro-3-iodobenzene | C6H3BrFI | CID 19050503 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. CN108002976B - Preparation method of 1-fluoro-2-bromo-3-iodobenzene - Google Patents [patents.google.com]
- To cite this document: BenchChem. [synthesis and characterization of 1-Bromo-2-fluoro-3-iodobenzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1342649#synthesis-and-characterization-of-1-bromo-2-fluoro-3-iodobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com